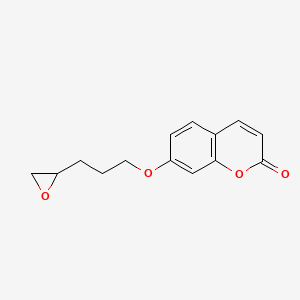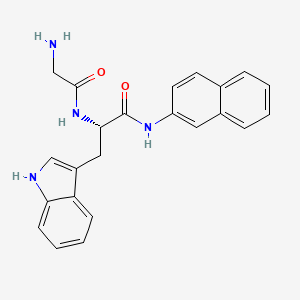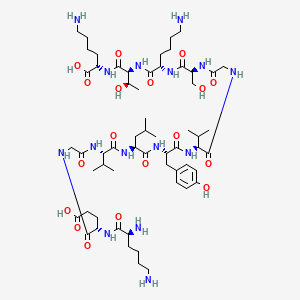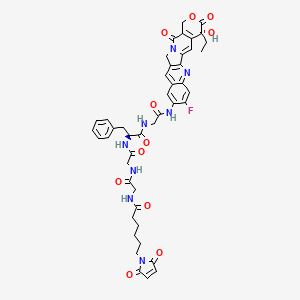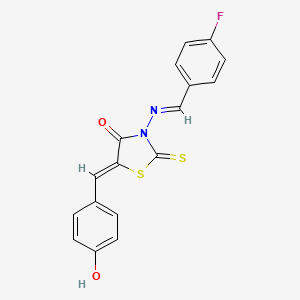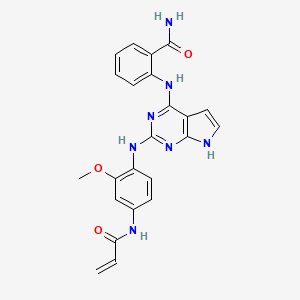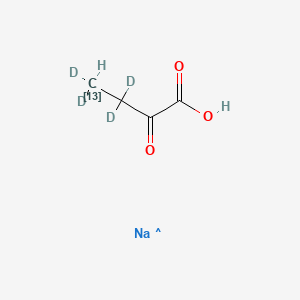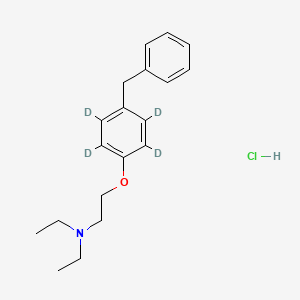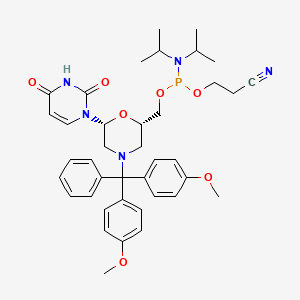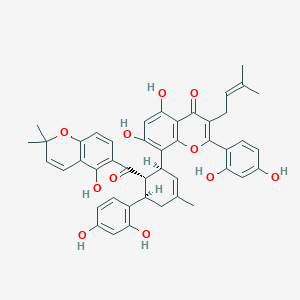
Antibacterial synergist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial synergist 2 is a compound known for its ability to enhance the effectiveness of antibiotics against bacterial infections. This compound works by inhibiting bacterial quorum sensing, a communication mechanism that bacteria use to coordinate their activities, including biofilm formation and virulence factor production . By disrupting this communication, this compound can potentiate the effects of antibiotics, making them more effective against resistant bacterial strains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial synergist 2 involves multiple steps, including the selection of appropriate starting materials and reagents. The process typically begins with the preparation of a precursor compound, which is then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization, filtration, and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Antibacterial synergist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or hydrocarbons .
Scientific Research Applications
Antibacterial synergist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its effects on reaction mechanisms and product formation.
Comparison with Similar Compounds
Echinatin: Another quorum sensing inhibitor with similar antibacterial synergistic effects.
Ginkgetin: Known for its antibiofilm and antibacterial synergistic properties.
Silver-sulfur doped graphene quantum dots: Exhibits synergistic antibacterial activity when combined with other agents.
Uniqueness: Antibacterial synergist 2 is unique in its ability to specifically target and inhibit bacterial quorum sensing without affecting bacterial growth and metabolic activity. This selective inhibition makes it a promising candidate for developing new antibacterial therapies that can overcome antibiotic resistance .
Properties
Molecular Formula |
C6H3Br3O2 |
|---|---|
Molecular Weight |
346.80 g/mol |
IUPAC Name |
4-(bromomethyl)-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C6H3Br3O2/c7-2-3-1-4(10)11-5(3)6(8)9/h1H,2H2 |
InChI Key |
BYBNEDVDODYDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(Br)Br)OC1=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
